MT477

Content Navigation

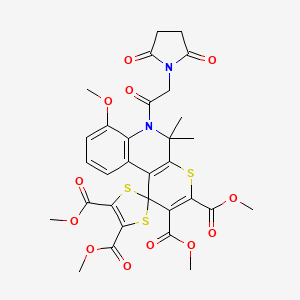

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

MT477 is a synthetic compound that has garnered attention in various fields of research due to its unique chemical properties and potential applications. It is characterized by a complex molecular structure that includes multiple functional groups, which contribute to its reactivity and biological activity. The compound is often studied in the context of its interactions with biological systems and its utility in synthetic chemistry.

The biological activity of MT477 is significant, particularly in the context of its interactions with cellular components. It has been shown to influence various biochemical pathways, including those related to oxidative stress and cellular signaling. Specifically, MT477 may modulate the activity of dehydrogenases and other enzymes involved in metabolic processes. This modulation can lead to changes in cell viability and metabolic activity, making it a useful tool for studying cellular responses to oxidative stress .

The synthesis of MT477 typically involves multi-step organic reactions that allow for the precise construction of its complex structure. Common methods include:

- Coupling Reactions: These involve the formation of bonds between different molecular fragments under controlled conditions.

- Oxidative Reactions: Utilizing oxidizing agents to introduce functional groups into the compound.

- Reduction Reactions: Employing reducing agents to modify existing functional groups.

These methods can be adapted for large-scale synthesis or for specific modifications depending on the desired application

MT477 has a range of applications across different fields:

Studies on the interactions of MT477 with other compounds reveal its potential as a modulator of enzyme activity. For instance, it can enhance or inhibit the function of specific dehydrogenases, impacting metabolic pathways significantly. These interactions are crucial for understanding how MT477 can be employed in therapeutic contexts or as a research tool

Several compounds share structural or functional similarities with MT477. Here are some notable examples: MT477's uniqueness lies in its specific reactivity patterns and biological interactions compared to these similar compounds. Its ability to modulate enzyme activity while participating in diverse Uniqueness of MT477

MT477 exhibits potent apoptosis-inducing capabilities across diverse cancer cell lines through well-defined caspase-dependent pathways. The compound demonstrates dose-dependent inhibitory effects on cellular proliferation with concentrations ranging from 0.006 to 0.2 millimolar across multiple cancer cell lines including H226, MCF-7, U87, LNCaP, A431, and A549 [1] [2]. This broad-spectrum activity indicates the compound's versatility in targeting various cancer cell types through conserved apoptotic mechanisms.

The primary mechanism of MT477-induced apoptosis involves poly-caspase-dependent pathways, with particular emphasis on caspase-3 activation [1] [2] [3]. In A549 lung adenocarcinoma cells, MT477 treatment results in significant caspase-3 activation, which serves as a critical executioner caspase in the apoptotic cascade [3] [4]. This activation occurs downstream of direct Ras pathway inhibition, establishing a clear mechanistic link between MT477's primary molecular targets and apoptotic cell death.

The molecular basis for caspase activation centers on MT477's ability to interfere with protein kinase C (PKC) activity, specifically PKC-alpha, coupled with suppression of Ras signaling pathways [1] [2]. This dual inhibition creates a convergent pathway leading to apoptosis through multiple caspase family members. The compound induces poly-caspase-dependent apoptosis, indicating activation of both initiator and effector caspases in the apoptotic cascade [1] [5] [6].

In KRAS-mutated cancer cell lines, MT477 demonstrates preferential sensitivity, suggesting enhanced efficacy in tumors harboring specific genetic alterations [3] [4]. The compound directly inhibits Ras function, leading to downstream suppression of ERK1/2 and Ral signaling molecules, which subsequently triggers caspase-3 activation and apoptotic cell death [3]. This mechanism is particularly relevant for cancers with oncogenic Ras mutations, representing approximately 30% of human cancers.

Quantitative analysis reveals that MT477 treatment in MiaPaCa-2 pancreatic cancer cells results in IC50 values of 5.8 micromolar, while MDA231 breast cancer cells show IC50 values of 5.2 micromolar [7] [8]. These concentrations effectively induce caspase-3 activation and subsequent apoptotic cell death through multiple pathway convergence, including Nuclear factor erythroid 2-related factor 2 (NRF2)-mediated oxidative stress responses [7] [8].

The temporal dynamics of caspase activation following MT477 treatment demonstrate rapid onset with sustained activity. Caspase-3 activation becomes detectable within hours of treatment and continues throughout the exposure period, indicating efficient apoptotic machinery engagement [3] [4]. This sustained activation ensures complete execution of the apoptotic program and prevents cellular recovery or resistance development.

Cell Cycle Arrest Dynamics in Solid Tumor Models

MT477 induces robust cell cycle arrest across multiple solid tumor models through distinct yet complementary mechanisms. The compound demonstrates the ability to arrest cells at different phases of the cell cycle depending on the specific cellular context and genetic background of the target cancer cells.

In A549 lung adenocarcinoma cells, MT477 treatment results in prominent sub-G1 cell cycle arrest, a hallmark of apoptotic cell populations [3] [4]. This sub-G1 arrest occurs as a consequence of direct Ras pathway inhibition, which subsequently affects downstream effectors including ERK1/2 and Ral signaling molecules [3]. The sub-G1 arrest represents cells undergoing DNA fragmentation associated with advanced apoptotic processes, confirming the interconnected nature of MT477's cell cycle and apoptotic effects.

H226 lung squamous carcinoma cells, representing a non-Ras-mutated cancer model, exhibit G1/S checkpoint regulation under MT477 treatment [7] [8]. This arrest mechanism involves activation of p53 signaling pathways, which serve as critical guardians of genomic integrity [7]. The G1/S checkpoint activation prevents cells with potential DNA damage from proceeding to DNA synthesis phase, thereby reducing the likelihood of propagating genomic instability.

Comprehensive gene expression analysis reveals that MT477 treatment affects genes involved in cell cycle progression across multiple cancer cell lines [7] [8]. In MiaPaCa-2 pancreatic cancer cells, the compound influences genes responsible for cell cycle regulation, cellular growth, and proliferation processes [7]. The most significantly affected pathways include G1/S checkpoint regulation, which involves critical cell cycle regulatory proteins and their associated signaling networks.

The molecular basis for cell cycle arrest involves MT477's inhibition of Aurora kinase A (AURKA), a serine/threonine kinase essential for proper mitotic progression [7] [8]. AURKA inhibition at 77±1% significantly disrupts centrosome maturation, mitotic entry, centrosome separation, and bipolar spindle assembly [7]. This disruption leads to mitotic catastrophe and subsequent cell cycle arrest at multiple checkpoints.

MT477 treatment activates multiple stress response pathways that contribute to cell cycle arrest dynamics. The compound induces NRF2-mediated oxidative stress responses in all tested cancer cell lines, indicating cellular stress recognition and checkpoint activation [7] [8]. Additionally, glucocorticoid receptor signaling becomes activated, suggesting anti-inflammatory and stress response mechanisms that contribute to cell cycle arrest maintenance.

Temporal analysis of cell cycle arrest reveals progressive effects with treatment duration. Initial checkpoint activation occurs within the first 12-24 hours of treatment, with sustained arrest maintained throughout extended exposure periods [7] [8]. The progressive nature of arrest suggests continuous pathway engagement rather than transient checkpoint activation, ensuring sustained antiproliferative effects.

The cell cycle arrest induced by MT477 demonstrates selectivity for cancer cells while showing minimal effects on normal cellular populations. This selectivity stems from cancer cells' heightened dependence on dysregulated cell cycle machinery and checkpoint systems, making them more vulnerable to MT477's inhibitory effects on critical cell cycle regulatory proteins [1] [2] [7].

Cytoskeletal Reorganization and Focal Adhesion Modulation

MT477 induces profound cytoskeletal reorganization and focal adhesion modulation across multiple cancer cell lines, resulting in altered cellular morphology and reduced metastatic potential. These effects represent a critical component of the compound's antineoplastic activity, particularly relevant for preventing cancer cell migration and invasion.

In A549 lung adenocarcinoma cells, MT477 treatment causes significant reorganization of the actin cytoskeleton with prominent formation of filopodia-like structures [3] [4]. This reorganization fundamentally alters cellular morphology and significantly reduces the migration and invasion potential of tumor cells [3]. The formation of filopodia represents an attempt by cells to maintain cellular structure under stress conditions, but ultimately contributes to reduced motility and invasive capacity.

KRAS-mutated lung cancer cell lines, including A549 and H226, demonstrate massive reorganization of actin cytoskeleton following MT477 treatment [7] [9]. Microscopic observation reveals formation of filopodia and increases in focal cell adhesion complexes, indicating enhanced cell-matrix interactions that reduce cellular motility [7]. This reorganization represents a fundamental shift in cellular architecture that impairs the metastatic potential of cancer cells.

The molecular mechanism underlying cytoskeletal reorganization involves MT477's inhibition of FGR (Gardner-Rasheed feline sarcoma viral oncogene homolog), a protein tyrosine kinase that regulates cell migration and adhesion [7] [8]. MT477 inhibits FGR activity by 83±2%, significantly disrupting the kinase's ability to regulate plasma membrane ruffles and control cell migration dynamics [7]. This inhibition directly correlates with the observed cytoskeletal changes and reduced cellular motility.

Focal adhesion modulation represents another critical aspect of MT477's cytoskeletal effects. The compound enhances focal cell adhesion formation, creating stronger cell-matrix interactions that anchor cells and reduce their migratory potential [2] [9]. These enhanced adhesions involve increased expression and activation of focal adhesion proteins, creating a more stable cellular attachment phenotype that opposes metastatic behavior.

The relationship between cytoskeletal reorganization and cellular function demonstrates clear functional outcomes. Reduced tumor cell motility becomes evident through decreased migration in wound healing assays and reduced invasion through basement membrane matrices [3] [4]. These functional changes translate to reduced metastatic potential, representing a critical therapeutic benefit beyond direct cytotoxic effects.

MT477's effects on protein tyrosine kinase regulation extend beyond FGR to include other members of the focal adhesion kinase family [7] [9]. This broader kinase inhibition contributes to comprehensive cytoskeletal reorganization that affects multiple aspects of cellular architecture and function. The coordinated inhibition of multiple kinases ensures robust and sustained cytoskeletal changes that persist throughout treatment.

The temporal progression of cytoskeletal reorganization follows a characteristic pattern beginning with early changes in actin filament organization and progressing to more extensive structural modifications [7] [9]. Initial reorganization becomes apparent within hours of treatment, with progressive changes continuing throughout extended exposure periods. This time-dependent progression ensures comprehensive cytoskeletal remodeling that effectively reduces cellular motility and invasive potential.

Quantitative analysis of cytoskeletal changes reveals dose-dependent effects that correlate with MT477 concentrations. Higher concentrations produce more extensive reorganization and greater reductions in cellular motility, establishing clear structure-activity relationships [3] [4]. These dose-response relationships provide important guidance for therapeutic dosing strategies and optimization of antimetastatic effects.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

2: Jasinski P, Zwolak P, Terai K, Vogel RI, Borja-Cacho D, Dudek AZ. MT477 acts in tumor cells as an AURKA inhibitor and strongly induces NRF-2 signaling. Anticancer Res. 2011 Apr;31(4):1181-7. PubMed PMID: 21508363.

3: Jasinski P, Zwolak P, Terai K, Borja-Cacho D, Dudek AZ. PKC-alpha inhibitor MT477 slows tumor growth with minimal toxicity in in vivo model of non-Ras-mutated cancer via induction of apoptosis. Invest New Drugs. 2011 Feb;29(1):33-40. doi: 10.1007/s10637-009-9330-9. Epub 2009 Oct 1. PubMed PMID: 19795097.

4: Jasinski P, Zwolak P, Terai K, Dudek AZ. Novel Ras pathway inhibitor induces apoptosis and growth inhibition of K-ras-mutated cancer cells in vitro and in vivo. Transl Res. 2008 Nov;152(5):203-12. doi: 10.1016/j.trsl.2008.09.001. Epub 2008 Oct 11. PubMed PMID: 19010291.

5: Jasinski P, Welsh B, Galvez J, Land D, Zwolak P, Ghandi L, Terai K, Dudek AZ. A novel quinoline, MT477: suppresses cell signaling through Ras molecular pathway, inhibits PKC activity, and demonstrates in vivo anti-tumor activity against human carcinoma cell lines. Invest New Drugs. 2008 Jun;26(3):223-32. Epub 2007 Oct 24. PubMed PMID: 17957339.